molecular formula C14H23NO4 B2990720 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-6-carboxylic acid CAS No. 2241139-38-6

7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-6-carboxylic acid

Cat. No.: B2990720
CAS No.: 2241139-38-6
M. Wt: 269.341
InChI Key: GWHHUGXGWSONME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-6-carboxylic acid is a useful research compound. Its molecular formula is C14H23NO4 and its molecular weight is 269.341. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-6-carboxylic acid plays a pivotal role in biochemical reactions, particularly as a building block in peptide synthesis. This compound interacts with various enzymes, proteins, and biomolecules. For instance, it is known to interact with proteases and peptidases, which facilitate the cleavage and formation of peptide bonds. The nature of these interactions often involves the formation of transient covalent intermediates, which are crucial for the catalytic activity of these enzymes .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit certain proteases by binding to their active sites, preventing substrate access and subsequent catalysis. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions often lead to changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in laboratory settings. This compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that its effects on cellular function can persist, with some changes in gene expression and metabolic activity observed even after prolonged exposure .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, it may exhibit minimal toxicity and beneficial effects on metabolic pathways. At higher doses, toxic effects such as liver and kidney damage have been reported. These adverse effects are often dose-dependent, with a clear threshold beyond which toxicity becomes significant .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which facilitate its biotransformation into various metabolites. These interactions can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it may be transported across cell membranes by amino acid transporters and distributed within tissues based on its affinity for certain binding proteins. This distribution affects its localization and accumulation, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. This compound is often directed to specific cellular compartments, such as the cytoplasm or mitochondria, by targeting signals or post-translational modifications. These localizations can enhance or inhibit its function, depending on the cellular context .

Properties

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azaspiro[3.5]nonane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-7-14(5-4-6-14)9-10(15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHHUGXGWSONME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC2)CC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.